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molecular formula C8H9FO B1295314 4-Fluoro-3-methylanisole CAS No. 2338-54-7

4-Fluoro-3-methylanisole

Cat. No. B1295314
M. Wt: 140.15 g/mol
InChI Key: XZBXPBDJLUJLEU-UHFFFAOYSA-N
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Patent
US05523475

Procedure details

4-Fluoro-3-methylanisol (1.0 g, 7.1 mmol) was dissolved in a mixture of pyridine (16 mL) and water (32 mL). Potassium permanganate (3.4 g, 21 mmol) was added and the reaction mixture was refluxed for 3 h and then left at room temperature over night. After filtration and extraction with CH2Cl2 the aqueous phase was acidified with HCl precipitating the product (440 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH3:10].[Mn]([O-])(=O)(=O)=[O:12].[K+].[OH2:17]>N1C=CC=CC=1>[F:1][C:2]1[C:3]([C:10]([OH:12])=[O:17])=[CH:4][C:5]([O:8][CH3:9])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)OC)C
Name
Quantity
32 mL
Type
reactant
Smiles
O
Name
Quantity
16 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 3 h
Duration
3 h
WAIT
Type
WAIT
Details
left at room temperature over night
FILTRATION
Type
FILTRATION
Details
After filtration and extraction with CH2Cl2 the aqueous phase

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1C(=O)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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